(1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol

Catalog No.
S003475
CAS No.
1707-77-3
M.F
C12H22O6
M. Wt
262.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-y...

CAS Number

1707-77-3

Product Name

(1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol

IUPAC Name

(1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol

Molecular Formula

C12H22O6

Molecular Weight

262.3 g/mol

InChI

InChI=1S/C12H22O6/c1-11(2)15-5-7(17-11)9(13)10(14)8-6-16-12(3,4)18-8/h7-10,13-14H,5-6H2,1-4H3/t7-,8-,9-,10-/m1/s1

InChI Key

ODYBCPSCYHAGHA-ZYUZMQFOSA-N

SMILES

CC1(OCC(O1)C(C(C2COC(O2)(C)C)O)O)C

Canonical SMILES

CC1(OCC(O1)C(C(C2COC(O2)(C)C)O)O)C

Isomeric SMILES

CC1(OC[C@@H](O1)[C@H]([C@@H]([C@H]2COC(O2)(C)C)O)O)C

D-Mannitol 1,2:5,6-bis-acetonide is a useful API intermediate.

1,2:5,6-Di-O-isopropylidene-D-mannitol (CAS: 1707-77-3), commonly known as D-mannitol diacetonide, is a highly crystalline, C2-symmetric chiral building block widely utilized in asymmetric synthesis and pharmaceutical manufacturing. Featuring terminal diols protected as isopropylidene acetals, it leaves the central C3 and C4 hydroxyl groups available for functionalization or oxidative cleavage. With a typical melting point of 117.0–123.0 °C and a specific rotation of +5.5° to +7.5° (c=5, CHCl3), this compound serves as a stable, ready-to-use chiral pool precursor. Procuring this pre-protected form is a standard strategy in process chemistry to bypass the inefficiencies of in-house carbohydrate protection, providing a reliable starting material for C3 synthons and complex active pharmaceutical ingredients (APIs) [1].

Substituting 1,2:5,6-Di-O-isopropylidene-D-mannitol with unprotected D-mannitol or alternative protected analogs introduces severe process inefficiencies. Attempting to selectively protect D-mannitol in-house typically results in a thermodynamic mixture of mono-, di-, and tri-acetonides, requiring laborious crystallization that limits yields to 42–82% and consumes excess reagents like zinc chloride [1]. Furthermore, substituting with the bulkier 1,2:5,6-di-O-cyclohexylidene-D-mannitol increases steric hindrance at the critical C3-C4 positions, potentially impeding downstream functionalization and requiring harsher, less orthogonal conditions for eventual deprotection [2]. Finally, using alternative chiral pool sources like L-ascorbic acid to generate C3 synthons yields only one equivalent of the desired product per molecule, halving the atom economy compared to the perfectly symmetrical cleavage of D-mannitol diacetonide [3].

100% Chiral Atom Economy in (R)-Glyceraldehyde Acetonide Generation

The primary industrial value of 1,2:5,6-Di-O-isopropylidene-D-mannitol lies in its perfectly symmetrical (S,S) configuration at the C2/C5 positions (relative to the cleavage products). When subjected to oxidative cleavage at the central C3-C4 diol using sodium periodate (NaIO4) in a biphasic CH2Cl2/buffer system, a single molecule yields exactly two equivalents of (R)-2,3-O-isopropylideneglyceraldehyde in up to 92% isolated yield [1]. This provides a 100% chiral atom economy for the C3 fragments. In contrast, alternative precursors like L-ascorbic acid or terminal-protected pentoses yield only one equivalent of the target chiral aldehyde per cleavage event, effectively doubling the molar requirement of the starting material [2].

Evidence DimensionMolar yield of (R)-glyceraldehyde acetonide per mole of precursor
Target Compound Data2.0 equivalents (100% chiral atom economy, 92% isolated yield)
Comparator Or BaselineL-ascorbic acid derivatives or non-symmetric carbohydrates (1.0 equivalent)
Quantified Difference2x higher molar output of the critical C3 synthon per cleavage reaction
ConditionsOxidative cleavage using 1.25–1.3 equiv NaIO4 in CH2Cl2/aqueous buffer (pH 7) at room temperature for 20 minutes

Procuring this specific diacetonide halves the raw material volume required to synthesize the highly valuable (R)-glyceraldehyde acetonide building block.

Elimination of Low-Yielding Selective Protection Bottlenecks

For process chemists, purchasing commercial >98% pure 1,2:5,6-Di-O-isopropylidene-D-mannitol is vastly superior to synthesizing it from raw D-mannitol. The traditional in-house acetonation (Baer's method) using acetone and stoichiometric zinc chloride is plagued by poor regioselectivity, yielding the desired 1,2:5,6-diacetonide in only ~42% yield after difficult crystallization from dibutyl ether [1]. Even with modern catalytic improvements, yields rarely exceed 82–87% and require rigorous removal of byproducts [1]. Procuring the pre-protected compound completely bypasses this 13–58% yield loss, eliminating a major bottleneck in the synthesis of downstream chiral derivatives.

Evidence DimensionYield and purity of the 1,2:5,6-diacetonide intermediate
Target Compound Data>98% purity instantly available via commercial procurement
Comparator Or BaselineIn-house selective acetonation of unprotected D-mannitol (42–87% yield)
Quantified DifferencePrevents a minimum 13% to 58% yield loss and eliminates complex mixture resolution
ConditionsStandard acetonation reactions (acetone/ZnCl2 or acid catalysis) vs. direct sourcing

Direct procurement of the diacetonide saves substantial time and solvent costs by avoiding a thermodynamically complex and low-yielding protection step.

Optimal Deprotection Kinetics vs. Cyclohexylidene Analogs

When selecting a protected D-mannitol derivative, the isopropylidene variant offers a superior balance of stability and removability compared to bulkier alternatives like 1,2:5,6-di-O-cyclohexylidene-D-mannitol. The cyclohexylidene groups exert significant steric hindrance, which can slow down reactions at the central C3-C4 diols and necessitate harsher acidic conditions for final deprotection [1]. In contrast, the isopropylidene groups of 1,2:5,6-Di-O-isopropylidene-D-mannitol can be cleanly and selectively cleaved under mild conditions, such as 70% aqueous acetic acid at room temperature, preserving sensitive downstream functional groups (e.g., p-methoxybenzyl ethers or sensitive epoxides) that might degrade under stronger hydrolysis protocols [2].

Evidence DimensionDeprotection conditions and steric interference
Target Compound DataMild cleavage (e.g., 70% aq. AcOH at room temperature)
Comparator Or Baseline1,2:5,6-di-O-cyclohexylidene-D-mannitol (requires harsher acid/heat)
Quantified DifferenceLower activation energy for deprotection and reduced steric blocking at the C3-C4 reaction sites
ConditionsAcidic hydrolysis of terminal ketal protecting groups in complex organic synthesis

The isopropylidene protecting group ensures higher yields in late-stage deprotection steps, particularly when synthesizing sensitive, multi-functionalized target molecules.

Commercial Synthesis of (R)-Glyceraldehyde Acetonide

1,2:5,6-Di-O-isopropylidene-D-mannitol is the premier industrial starting material for generating (R)-2,3-O-isopropylideneglyceraldehyde. Because oxidative cleavage of the central diol yields two equivalents of the aldehyde, it is highly favored in the large-scale production of this versatile C3 building block, which is subsequently used to synthesize beta-lactam antibiotics, macrolides, and other complex therapeutics [1].

API Manufacturing: Nebivolol Intermediates

In pharmaceutical procurement, this compound is specifically sourced as a critical chiral intermediate for the synthesis of Nebivolol, a highly selective beta-1 receptor blocker and vasodilator. The precise (R)-stereocenters provided by the D-mannitol diacetonide are essential for constructing the correct stereoisomers of the drug, directly impacting its pharmacological efficacy and safety profile .

Development of Chiral Ligands and Organocatalysts

The rigid, C2-symmetric backbone of 1,2:5,6-Di-O-isopropylidene-D-mannitol makes it an ideal scaffold for designing chiral crown ethers, aza-sugar derivatives, and phosphine ligands for asymmetric catalysis. Its free C3-C4 hydroxyls allow for straightforward functionalization, while the terminal acetonides maintain the structural integrity required for high enantioselectivity in catalytic applications [2].

XLogP3

-0.5

Appearance

Powder

Other CAS

1707-77-3

Dates

Last modified: 09-12-2023

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